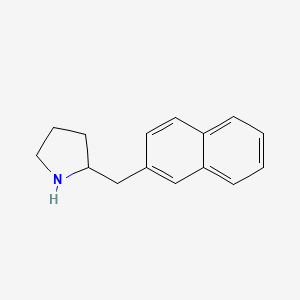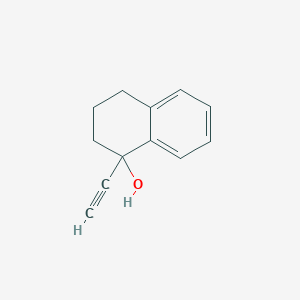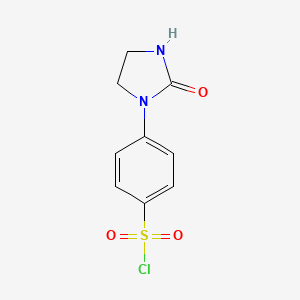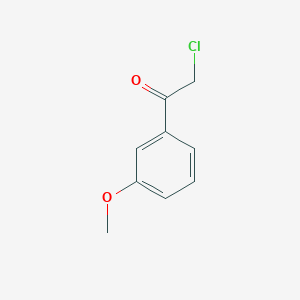
2-氯-N-(2-甲基-1,3-二氧代-2,3-二氢-1H-异吲哚-5-基)乙酰胺
描述
“2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is a chemical compound with the CAS Number: 828299-84-9 . It has a linear formula of C11H9ClN2O3 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H9ClN2O3 . This indicates that it contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 252.65 . It’s a solid at room temperature .科学研究应用
绿色合成方法
Reddy 等人(2014 年)的一项研究提出了对类似于所讨论化合物的化合物进行环境友好型合成方法,重点是潜在的镇痛和解热剂。这项研究强调了绿色化学原理在开发新药中的重要性,强调了危害性较小的合成工艺 (Reddy, Y. D., Reddy, C. V. R., & Dubey, P., 2014).
抗癌活性
Karaburun 等人(2018 年)探讨了 1H-茚-1-酮取代(杂芳基)乙酰胺衍生物的合成和抗癌活性。这项研究展示了这些化合物在抑制各种癌细胞系中生长的潜力,表明了癌症治疗研究的一个有希望的途径 (Karaburun, A., GUNDOGDU-KARABURUN, N., Yurttaş, L., Kayağil, I., & Demirayak, Ş., 2018).
抗菌和抗惊厥评估
Ramalingam 等人(2019 年)合成了类似化合物结构的衍生物,并研究了它们的抗菌活性。这项研究强调了此类化合物在解决细菌感染中的潜力,为开发新的抗菌剂做出了贡献 (Ramalingam, K., Ramesh, D., & Sreenivasulu, B., 2019).
El Kayal 等人(2022 年)进行了一项关于特定乙酰胺衍生物的合成和抗惊厥活性评估的研究,突出了结构修饰在增强生物活性和开发新治疗剂中的相关性 (El Kayal, W., Severina, H., Tsyvunin, V., Zalevskyi, S., Shtrygol’, S., Vlasov, S., Golovchenko, O., Kovalenko, S., & Georgiyants, V., 2022).
安全和危害
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
The primary target of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is the metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR5 . It potentiates the activation of mGluR5 by glutamate, thereby enhancing the receptor’s response . This interaction results in increased intracellular signaling and ultimately leads to changes in cellular function .
Biochemical Pathways
The activation of mGluR5 triggers several downstream biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, and the activation of protein kinase C . These pathways play crucial roles in neuronal excitability, synaptic plasticity, and the modulation of various ion channels .
Result of Action
The potentiation of mGluR5 by 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can lead to a variety of molecular and cellular effects. These may include changes in neuronal excitability, modulation of synaptic transmission, and alterations in the expression of certain genes . The exact effects would depend on the specific cellular context and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can be influenced by various environmental factors. These may include the local concentration of glutamate, the presence of other modulators of mGluR5, and the specific cellular and tissue environment . For instance, the compound’s efficacy could be reduced in conditions where the concentration of glutamate is already high .
生化分析
Biochemical Properties
2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact cell signaling pathways, affecting how cells respond to external stimuli and communicate with each other.
Molecular Mechanism
At the molecular level, 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, which in turn affects various biochemical pathways . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Studies have identified threshold effects, where a certain dosage is required to observe noticeable changes in cellular behavior. Additionally, high doses of this compound can result in adverse effects, emphasizing the need for careful dosage control in experimental settings.
Metabolic Pathways
2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy production and utilization.
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide within cells and tissues are critical for its biochemical activity. This compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide plays a crucial role in its biochemical effects. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its presence in certain subcellular locations can affect its interactions with biomolecules and its overall activity.
属性
IUPAC Name |
2-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMKULFMVHJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


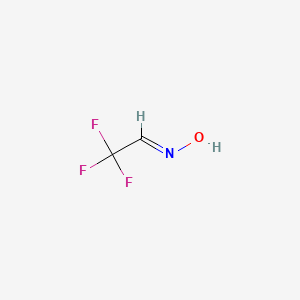

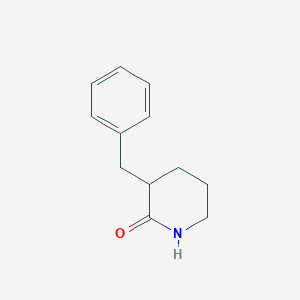

![2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3387395.png)

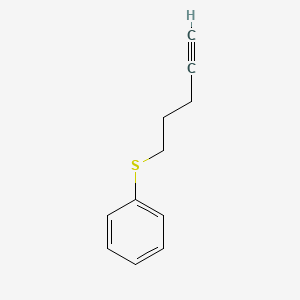
![2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3387411.png)
